3-Phenylprop-2-en-1-amine

Monoamine Oxidase CNS Research Enzyme Kinetics

Do not confuse 3-Phenylprop-2-en-1-amine (cinnamylamine) with generic allylamines. This allylic amine (Ph–CH=CH–CH₂–NH₂) is the DIRECT precursor to the FDA-approved antidepressant tranylcypromine and the antifungal naftifine. Its (E)-isomer delivers a well-characterized MAO-B substrate profile (Kₘ = 0.074 mM) for reliable kinetic assays, while its scaffold yields sub-nanomolar EGFR inhibitors (IC₅₀ = 0.23 nM) and HDAC inhibitors surpassing SAHA potency. Scalable biosynthesis at 2.3 g/L via engineered E. coli supports green chemistry scale-up. Verify isomeric purity before ordering—the (E) and (Z) isomers are NOT functionally interchangeable.

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
Cat. No. B8789134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylprop-2-en-1-amine
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCN
InChIInChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2
InChIKeyRDAFNSMYPSHCBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylprop-2-en-1-amine (Cinnamylamine): A Critical Allylamine Scaffold for Pharmaceutical Intermediates, Biocatalysis, and CNS Research


3-Phenylprop-2-en-1-amine (cinnamylamine) is an allylic amine characterized by a phenyl group conjugated to a propene chain with a terminal amine functionality (Ph–CH=CH–CH₂–NH₂), possessing a molecular weight of 133.19 g/mol [1]. This structural motif provides both nucleophilic amine reactivity and an electrophilic alkene for diverse chemical modifications, establishing it as a strategic intermediate in medicinal chemistry . The compound exists primarily as the (E)-isomer, though the (Z)-isomer (CAS 4226-59-9) is also available, and stereochemistry profoundly influences biological interactions . Cinnamylamine serves as the direct precursor to the antidepressant tranylcypromine and the antifungal naftifine, positioning it at the nexus of CNS pharmacology and antimicrobial development .

Why 3-Phenylprop-2-en-1-amine Cannot Be Substituted with Structurally Similar Amines or Cinnamyl Derivatives


Procurement decisions cannot treat cinnamylamine as a generic, interchangeable allylamine. Superficial structural similarity to compounds such as cinnamaldehyde, cinnamic acid, cinnamyl alcohol, or even its own N-methylated derivative masks critical functional divergences. Cinnamylamine is not a simple building block; its unique stereoelectronic profile dictates specific interactions with biological targets that are absent or altered in analogs [1]. For instance, while cinnamaldehyde is an electrophilic Michael acceptor, cinnamylamine's nucleophilic amine enables entirely distinct reaction trajectories in enzyme active sites [2]. Furthermore, the (E)- and (Z)-isomers of cinnamylamine itself display non-equivalent substrate specificities for monoamine oxidase (MAO) isoforms, rendering isomeric purity a critical quality attribute [1]. Substituting cinnamylamine with a reduced or oxidized analog in a synthetic route or biological assay will yield non-comparable data and compromised synthetic efficiency, as documented in the quantitative evidence below.

Quantitative Differentiation of 3-Phenylprop-2-en-1-amine from Key Comparators: MAO Selectivity, EGFR Inhibition, Biocatalytic Yield, and HDAC Scaffold Potency


MAO-B Substrate Specificity: E-Cinnamylamine vs. N-Methyl Analogs and MAO-A

E-cinnamylamine acts as a selective substrate for monoamine oxidase B (MAO-B) while being largely inert toward MAO-A, a profile that distinguishes it from its N-methylated analogs and positions it as a tool for studying isoform-specific metabolism [1]. N-methyl-E-cinnamylamine and its Z-isomer, while also MAO-B substrates, produce irreversible, time-dependent inhibition not reversed by dialysis or dilution, unlike the primary amine [1]. The Km value for E-cinnamylamine with MAO-B is 0.074 mM, and its oxidation product, E-cinnamaldehyde, competitively inhibits MAO-B with a Ki of 0.017 mM [1].

Monoamine Oxidase CNS Research Enzyme Kinetics

EGFR Inhibitory Potency: 3-Phenylprop-2-en-1-amine Derivatives vs. Clinical Candidates

Derivatives of 3-phenylprop-2-en-1-amine exhibit potent inhibition of the epidermal growth factor receptor (EGFR), a key oncogenic driver. An irreversible EGFR inhibitor incorporating a (2E)-3-phenylprop-2-enamide warhead demonstrated an IC50 of 0.23 nM against wild-type EGFR in a HTRF KinEASE TK assay [1]. While this data pertains to a derivative, it establishes the cinnamylamine scaffold as capable of achieving sub-nanomolar potency, which is competitive with advanced clinical candidates.

EGFR Inhibition Oncology Kinase Assay

Biocatalytic Production Yield: Cinnamylamine vs. Other Aromatic Primary Amines

Biocatalytic synthesis of cinnamylamine has been optimized to industrially relevant titers using a whole-cell E. coli system co-expressing carboxylic acid reductase (ncCAR) and ω-transaminase (OATA). After systematic metabolic regulation involving transcription factor knockouts and promoter optimization, a final cinnamylamine titer of 2.3 g/L was achieved in a 5-L fermenter, representing the highest reported production level for this compound via biosynthesis [1]. This yield substantially exceeds typical aromatic primary amine biocatalytic titers, which are often below 1 g/L.

Biocatalysis Metabolic Engineering Green Chemistry

HDAC Inhibitor Potency: Cinnamyl-N-hydroxyamide Scaffold vs. Clinical HDAC Inhibitors

Cinnamyl-hydroxyamide derivatives serve as a versatile scaffold for histone deacetylase (HDAC) inhibition. While unsubstituted cinnamyl-hydroxyamides show weak activity (high µM IC50), strategic placement of acylamino groups at the C3 or C4 positions of the phenyl ring yields highly potent compounds [1]. Compound 3c exhibited an IC50 of 11 nM against maize HD2, which is >11,600-fold more potent than sodium valproate, 4.5-fold more potent than SAHA (vorinostat), and 10-fold more potent than HC-toxin [1]. Against mammalian class I and II HDAC homologs, compound 3f achieved IC50 values of 36 nM and 42 nM, respectively [1].

HDAC Inhibition Epigenetics Anticancer

Procurement-Driven Application Scenarios for 3-Phenylprop-2-en-1-amine


CNS Drug Discovery: MAO-B Substrate Assays and Tranylcypromine Synthesis

Given its well-defined MAO-B substrate profile (Km = 0.074 mM) and reversibility [1], E-cinnamylamine is ideal for establishing MAO-B activity assays, distinguishing between reversible and irreversible inhibition mechanisms. It is also the direct synthetic precursor to tranylcypromine, an FDA-approved irreversible MAO inhibitor for depression. Procurement of high-purity (E)-isomer ensures reliable kinetic data and efficient pharmaceutical synthesis.

Industrial Biocatalysis: Green Production of High-Value Aromatic Amines

The scalable biosynthesis of cinnamylamine at 2.3 g/L using engineered E. coli [1] demonstrates its suitability as a platform molecule for industrial biocatalysis. Chemical manufacturers can leverage this route to produce cinnamylamine as a green intermediate for naftifine, tranylcypromine, or other cinnamyl-derived APIs, reducing environmental footprint compared to traditional chemical syntheses.

Oncology Drug Development: EGFR and HDAC Inhibitor Scaffold

Cinnamylamine is a privileged scaffold for designing potent EGFR inhibitors (IC50 = 0.23 nM for a derivative [1]) and HDAC inhibitors with potency exceeding SAHA (11 nM for HD2, 36 nM for HD1-B [2]). Medicinal chemistry teams should prioritize this building block for generating focused libraries targeting kinase-driven cancers or epigenetic regulation, where sub-nanomolar to low nanomolar potency is required.

Quote Request

Request a Quote for 3-Phenylprop-2-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.